N-(4-fluorophenyl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide is an organic compound that features a fluorophenyl group, a tolylthio group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate acylating agent to form N-(4-fluorophenyl)acetamide.
Thioether formation: The intermediate is then reacted with p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Amide formation: The final step involves the conversion of the intermediate to the desired propanamide through a reaction with a suitable reagent like propionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the thioether linkage can modulate the compound’s lipophilicity and membrane permeability. The propanamide backbone provides structural stability and can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(p-tolylthio)propanamide
- N-(4-bromophenyl)-3-(p-tolylthio)propanamide
- N-(4-methylphenyl)-3-(p-tolylthio)propanamide
Uniqueness
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-12-2-8-15(9-3-12)20-11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECTAAMOGDYSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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